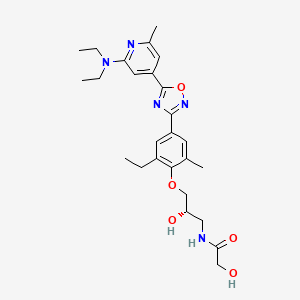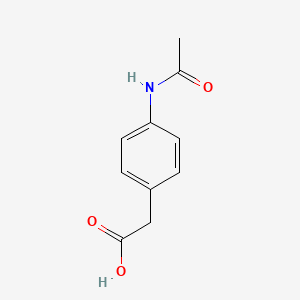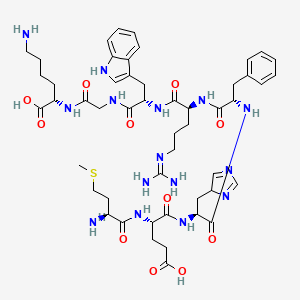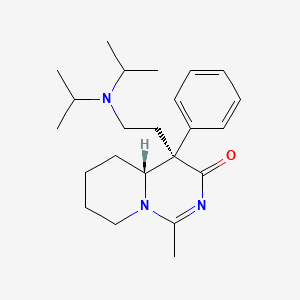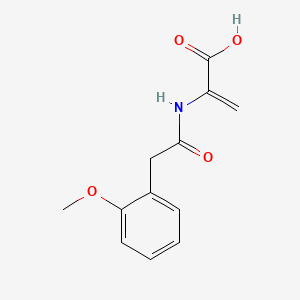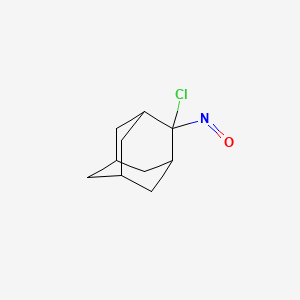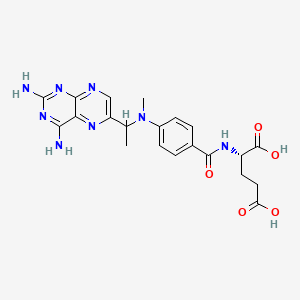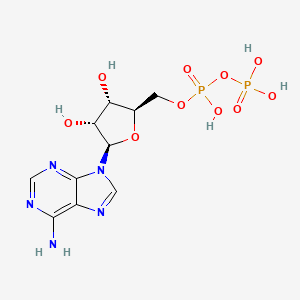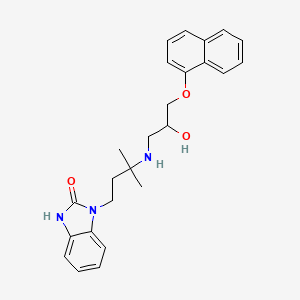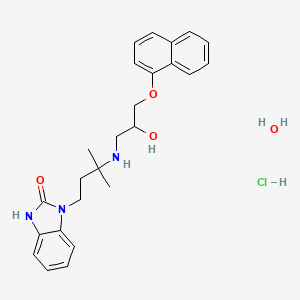
AH 11110 Hydrochlorid
Übersicht
Beschreibung
AH 11110 hydrochloride is a subtype-selective ligand for the alpha-1B adrenoceptorThis compound is primarily used in scientific research to study the alpha-1B adrenoceptor, which plays a crucial role in regulating various physiological processes, including vascular tone and cell growth .
Wissenschaftliche Forschungsanwendungen
AH 11110 Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Struktur-Aktivitäts-Beziehungen von Alpha-1-Adrenozeptor-Liganden zu untersuchen.
Biologie: Forscher verwenden diese Verbindung, um die Rolle von Alpha-1B-Adrenozeptoren in zellulären Prozessen zu untersuchen.
Medizin: Es hilft beim Verständnis der pharmakologischen Wirkungen von Alpha-1B-Adrenozeptorantagonisten, was zur Entwicklung neuer Therapeutika führen kann.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an den Alpha-1B-Adrenozeptor. Diese Bindung hemmt die Aktivität des Rezeptors, was zu verschiedenen physiologischen Effekten führt. Zu den molekularen Zielstrukturen gehören der Alpha-1B-Adrenozeptor, und die beteiligten Signalwege hängen mit der Regulierung des Gefäßtonus und des Zellwachstums zusammen .
Wirkmechanismus
Target of Action
AH 11110 Hydrochloride is a selective antagonist of the α1B-adrenoceptor . The α1B-adrenoceptor belongs to α1-adrenergic receptors, which include three subtypes: α1A, α1B, and α1D . These receptors play a crucial role in regulating cell growth and proliferation .
Mode of Action
AH 11110 Hydrochloride inhibits the cloned α1B-adrenoceptor with a Ki value of 79.4 nM . It exhibits 32- and 26-fold selectivity over α1A- and α1D-adrenoceptors, respectively . This indicates that AH 11110 Hydrochloride has a higher affinity for the α1B-adrenoceptor, leading to its selective antagonistic action.
Result of Action
AH 11110 Hydrochloride competitively antagonizes tissue contraction induced by noradrenaline in a concentration-dependent way . It also increases contraction of rat vas deferens . These results suggest that AH 11110 Hydrochloride can modulate the physiological responses mediated by α1B-adrenoceptors.
Biochemische Analyse
Biochemical Properties
AH 11110 Hydrochloride interacts with α1B-adrenoceptor, a subtype of α1-adrenergic receptors . It exhibits a Ki value of 79.4 nM for cloned α1B-AR and shows selectivity over α1A- and α1D-ARs .
Cellular Effects
The cellular effects of AH 11110 Hydrochloride are primarily mediated through its interaction with α1B-adrenoceptor. This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
AH 11110 Hydrochloride exerts its effects at the molecular level through binding interactions with α1B-adrenoceptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Vorbereitungsmethoden
The synthesis of AH 11110 hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylphenol and 4-piperidinebutan-2-ol.
Reaction Conditions: The 2-phenylphenol is reacted with 4-piperidinebutan-2-ol under specific conditions to form the intermediate compound.
Formation of Hydrochloride Salt: The intermediate compound is then treated with hydrochloric acid to form AH 11110 hydrochloride.
Analyse Chemischer Reaktionen
AH 11110 Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
AH 11110 Hydrochlorid ist aufgrund seiner hohen Selektivität für den Alpha-1B-Adrenozeptor einzigartig. Zu ähnlichen Verbindungen gehören:
Prazosin: Ein nicht-selektiver Alpha-1-Adrenozeptorantagonist.
Tamsulosin: Selektiv für Alpha-1A-Adrenozeptoren.
Terazosin: Ein weiterer nicht-selektiver Alpha-1-Adrenozeptorantagonist.
Im Vergleich zu diesen Verbindungen macht die Selektivität von this compound für den Alpha-1B-Adrenozeptor es zu einem wertvollen Werkzeug für die Untersuchung dieses spezifischen Rezeptorsubtyps .
Eigenschaften
IUPAC Name |
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHGFIXWBLHHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432694 | |
| Record name | AH 11110 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179388-65-9 | |
| Record name | AH 11110 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


